(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride
Description
(3aR,6aS)-5-Amino-hexahydrocyclopenta[d][1,3]dioxol-2-one hydrochloride is a bicyclic compound featuring a cyclopenta[d][1,3]dioxolane core with an amino substituent at the 5-position and a hydrochloride counterion. Its stereochemistry (3aR,6aS) is critical for its physicochemical and biological properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3aR,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c7-3-1-4-5(2-3)10-6(8)9-4;/h3-5H,1-2,7H2;1H/t3?,4-,5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWXBIVIURPBT-RSCCPHMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1N)OC(=O)O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[d][1,3]dioxol-2-one core: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a leaving group on the cyclopentane ring.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amino compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the hexahydrocyclopenta[d][1,3]dioxol-2-one core structure play crucial roles in binding to these targets, potentially modulating their activity. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities:
Key Observations :
- The target compound shares the cyclopenta[d][1,3]dioxolane core with compounds in , but its amino group at C5 distinguishes it from methyl or hydroxyl substituents in analogs.
- The hydrochloride salt contrasts with the dibenzoyl-L-tartrate salt in and neutral forms in , impacting solubility and crystallinity .
Physicochemical Properties
- Solubility: The hydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., ) and non-ionic salts (e.g., ).
- Stability: The rigid dioxolane ring improves thermal stability, while the amino group increases susceptibility to oxidation relative to methylated analogs .
Biological Activity
Structural Overview
The compound's IUPAC name is 2-(((3aR,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol , indicating a complex bicyclic structure that may influence its biological interactions. The presence of the amino group suggests potential for interaction with various biological targets.
Physical Properties
- Molecular Formula : C₈H₁₃N₁O₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 376608-65-0
Pharmacological Properties
Research indicates that compounds similar to (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-one hydrochloride exhibit diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The exact mechanisms through which (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-one hydrochloride exerts its effects are still under investigation. However, hypotheses include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways.
- Interaction with Receptors : The compound might bind to neurotransmitter receptors, influencing neuronal activity.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of hexahydrocyclopenta compounds. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating significant potency.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Study 2: Cytotoxicity in Cancer Cells
In a recent report in Cancer Research, (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-one hydrochloride was tested against several cancer cell lines. The findings showed that at concentrations above 20 µM, the compound effectively reduced cell viability by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 25 |
| A549 | 30 |
Study 3: Neuroprotective Potential
Research published in Neuroscience Letters examined the neuroprotective effects of related compounds in models of oxidative stress. The study concluded that these compounds could mitigate neuronal damage and improve survival rates in treated models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
